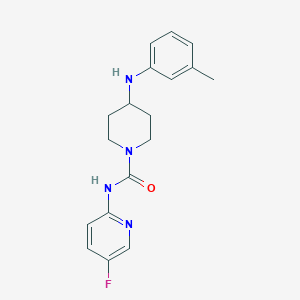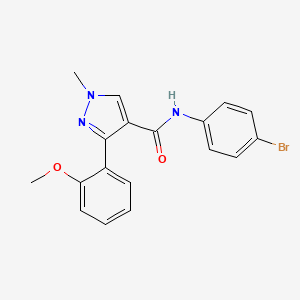![molecular formula C13H16N4O2S2 B7662112 N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7662112.png)
N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. PHT-427 is a member of the class of pyrrolidine-based compounds that have shown promising results in preclinical studies.
作用機序
N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide inhibits the activity of Akt and PDK1 by binding to their respective ATP-binding sites. This prevents the phosphorylation and activation of Akt and downstream signaling pathways that promote cell survival and proliferation. This compound has also been shown to inhibit the activity of other protein kinases, such as PKCα and PKCβ, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis and reduce the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One advantage of N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide is its specificity for Akt and PDK1, which makes it a potent inhibitor of these protein kinases. Another advantage is its ability to enhance the efficacy of other cancer treatments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can affect the specificity and efficacy of the compound.
将来の方向性
There are several future directions for the study of N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide. One direction is the development of more soluble analogs of the compound that can be administered more easily in vivo. Another direction is the study of this compound in combination with other cancer treatments to determine its potential for synergistic effects. Additionally, the study of this compound in different cancer types and patient populations can provide further insight into its potential as a cancer treatment.
合成法
The synthesis of N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide involves a multi-step process that starts with the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-pyrrolidinamine to form the N-(tert-butoxycarbonyl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidine intermediate. The final product is obtained by removing the tert-butoxycarbonyl group using trifluoroacetic acid and reacting the resulting amine with methanesulfonyl chloride.
科学的研究の応用
N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of Akt, a protein kinase that is often overexpressed in cancer cells and plays a key role in cell survival, proliferation, and metabolism. This compound has also been shown to inhibit the activity of PDK1, another protein kinase that is upstream of Akt and plays a role in its activation. By inhibiting both Akt and PDK1, this compound has the potential to induce apoptosis and reduce the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-21(18,19)16-11-7-8-17(9-11)13-14-12(15-20-13)10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJXCSVHABOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)C2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7662040.png)

![1-[2-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7662045.png)
![4-[4-[(4-Methyl-2,3-dihydroindol-1-yl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7662059.png)
![3-[(1R)-1-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]amino]ethyl]phenol](/img/structure/B7662060.png)
![3-[4-[3-Hydroxypropyl(methyl)amino]piperidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662063.png)
![N'-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]-N'-ethyl-N-methylpropanediamide](/img/structure/B7662067.png)
![(4,4-difluorocyclohexyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662082.png)

![(2-Fluoro-6-hydroxyphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7662089.png)
![Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
![4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B7662100.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone](/img/structure/B7662106.png)

